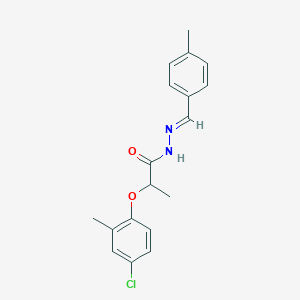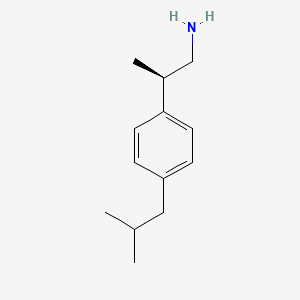
3,4,5-trimethoxy-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound "3,4,5-trimethoxy-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide" likely shares characteristics with other heterocyclic compounds, which are crucial in medicinal chemistry due to their complex structures and bioactivities. Compounds with similar structures have been extensively studied for their potential as antineoplastic agents, demonstrating significant cytotoxic properties against cancer cells, and showing promise in antimalarial and antimycobacterial properties as well (Hossain et al., 2020).
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that utilize various reagents and conditions to construct the desired molecular framework. For example, dihydropyridine derivatives, which may share structural similarities with the compound , can be synthesized using various methodologies, including one-pot synthesis approaches that vary solvents, catalysts, and experimental conditions to achieve high yield and selectivity (Sharma & Singh, 2017).
Molecular Structure Analysis
The molecular structure of compounds containing dihydropyridine or piperazine rings, similar to the target molecule, plays a crucial role in their biological activity. These structures are known for their versatility in binding with various biological targets, contributing to their efficacy in different therapeutic applications. Piperazine compounds, for instance, have shown potent antioxidant activity, suggesting the importance of the molecular scaffold in determining the compound's properties (Begum et al., 2020).
Scientific Research Applications
Organic Synthesis and Chemical Structure Analysis
Research into structurally related compounds involves the synthesis of novel organic molecules with potential applications in drug development and material sciences. For example, the synthesis of polycyclic imidazolidinones via amine redox-annulation demonstrates a method for creating complex molecules with potential pharmacological activities, where α-ketoamides undergo transformations with cyclic secondary amines like piperidine, highlighting the utility of incorporating nitrogen heterocycles into drug design (Zhu et al., 2017).
Pharmacological Applications
Several studies focus on the pharmacological potential of benzamide derivatives and related compounds. For instance, novel piperidine derivatives have been synthesized and tested for their anti-acetylcholinesterase activity, indicating their potential as therapeutic agents for conditions like dementia and Alzheimer's disease (Sugimoto et al., 1990). This suggests that structurally related compounds to "3,4,5-trimethoxy-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide" may hold significant promise in developing new therapeutic agents.
Material Science and Luminescent Properties
Compounds with pyridine and benzamide moieties have been explored for their luminescent properties, indicating applications in material sciences, such as in the development of optoelectronic devices. A study describes the synthesis and characterization of compounds with enhanced luminescent properties, demonstrating potential uses in creating materials with specific optical characteristics (Srivastava et al., 2017).
Bioactivity and Drug Development
Research into the metabolism and bioactivity of compounds similar to "3,4,5-trimethoxy-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide" provides insights into their potential as drug candidates. Studies on the metabolism of novel antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients reveal the intricate metabolic pathways involved, suggesting that modifications in the molecular structure could optimize therapeutic efficacy and safety profiles (Gong et al., 2010).
Mechanism of Action
Target of Action
The compound’s primary targets are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
The compound interacts with its targets in a variety of ways. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions result in changes in cellular processes, potentially leading to cell death .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby preventing cell division . By down-regulating ERK2 protein and inhibiting ERKs phosphorylation, it interferes with the MAPK/ERK pathway, which plays a key role in cell proliferation, differentiation, and survival .
Pharmacokinetics
The presence of the trimethoxyphenyl (tmp) group in the compound suggests that it may have good bioavailability, as tmp-bearing compounds have been found to exhibit diverse bioactivity effects .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. For instance, it triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis . It also inhibits cell division by disrupting tubulin polymerization, which can result in cell cycle arrest .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-25-9-5-6-17(22(25)28)23(29)26-10-7-15(8-11-26)14-24-21(27)16-12-18(30-2)20(32-4)19(13-16)31-3/h5-6,9,12-13,15H,7-8,10-11,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGKRGOKPXREGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)
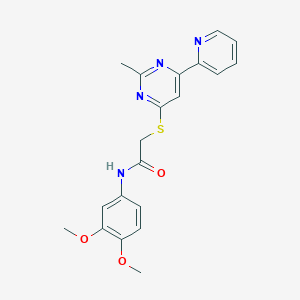
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)
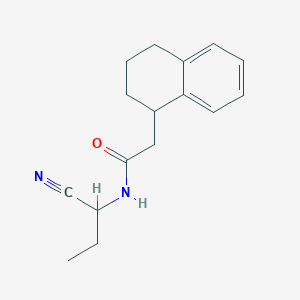
![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)

![N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2483796.png)
![[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2483797.png)

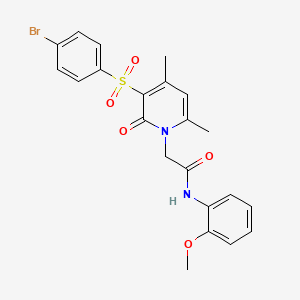

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)
